molecular formula C14H10BrNO2 B102600 2-Bromo-3-nitro-9,10-dihydrophenanthrene CAS No. 18264-84-1

2-Bromo-3-nitro-9,10-dihydrophenanthrene

Cat. No. B102600
CAS RN: 18264-84-1
M. Wt: 304.14 g/mol
InChI Key: AQOOEEUCWGIPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-nitro-9,10-dihydrophenanthrene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a polycyclic aromatic hydrocarbon that is widely used in various research fields, including organic synthesis, material science, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-Bromo-3-nitro-9,10-dihydrophenanthrene is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various biochemical pathways. Additionally, it is also believed that this compound may interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Biochemical And Physiological Effects

2-Bromo-3-nitro-9,10-dihydrophenanthrene has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer and anti-inflammatory properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics, which may have implications for drug metabolism and toxicity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Bromo-3-nitro-9,10-dihydrophenanthrene in lab experiments is its versatility. This compound can be used in various research fields, including organic synthesis, material science, and medicinal chemistry. Additionally, this compound is relatively easy to synthesize and is commercially available. However, one of the main limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell lines and may have implications for the safety of researchers working with this compound.

Future Directions

There are numerous future directions for research involving 2-Bromo-3-nitro-9,10-dihydrophenanthrene. One potential future direction is the investigation of this compound's anti-cancer and anti-inflammatory properties in vivo. Additionally, this compound could be used as a starting material for the synthesis of various other organic compounds with potential applications in medicine and material science. Furthermore, the potential toxicity of this compound could be further investigated, and safety protocols for researchers working with this compound could be developed.
Conclusion:
2-Bromo-3-nitro-9,10-dihydrophenanthrene is a versatile compound with numerous potential applications in various research fields. This compound's unique properties and potential anti-cancer and anti-inflammatory properties make it an attractive target for future research. However, the potential toxicity of this compound must be taken into consideration when working with it in lab experiments. Overall, 2-Bromo-3-nitro-9,10-dihydrophenanthrene is a promising compound with significant potential for future scientific research.

Synthesis Methods

The synthesis of 2-Bromo-3-nitro-9,10-dihydrophenanthrene involves a multi-step process that starts with the reaction of 1,2-dibromo-4-nitrobenzene with cyclopentadiene in the presence of a Lewis acid catalyst. This reaction yields the intermediate product, 1-bromo-2-nitro-3-(cyclopent-2-en-1-yl)benzene, which is then subjected to a Diels-Alder reaction with 1,3-cyclohexadiene. The final product, 2-Bromo-3-nitro-9,10-dihydrophenanthrene, is obtained by the reduction of the nitro group using hydrogen gas and a palladium catalyst.

Scientific Research Applications

2-Bromo-3-nitro-9,10-dihydrophenanthrene has numerous applications in scientific research. One of the most significant applications is in the field of organic synthesis, where this compound is used as a building block for the synthesis of various other organic compounds. Additionally, this compound is used in material science research, where it is used to prepare thin films and coatings due to its unique optical and electronic properties. Furthermore, this compound is also used in medicinal chemistry research, where it is being investigated for its potential anti-cancer and anti-inflammatory properties.

properties

CAS RN

18264-84-1

Product Name

2-Bromo-3-nitro-9,10-dihydrophenanthrene

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

2-bromo-3-nitro-9,10-dihydrophenanthrene

InChI

InChI=1S/C14H10BrNO2/c15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(17)18/h1-4,7-8H,5-6H2

InChI Key

AQOOEEUCWGIPOO-UHFFFAOYSA-N

SMILES

C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br

Canonical SMILES

C1CC2=CC(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])Br

synonyms

2-Bromo-9,10-dihydro-3-nitrophenanthrene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.